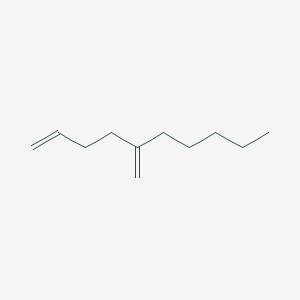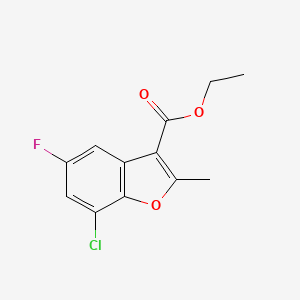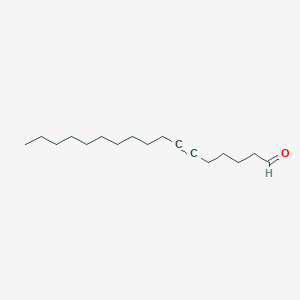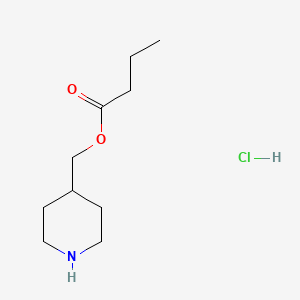
1-Nitrocyclohepta-1,2,4,6-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5NO2. It is a derivative of cycloheptatetraene, characterized by the presence of a nitro group (-NO2) attached to the seven-membered ring.
Méthodes De Préparation
The synthesis of 1-Nitrocyclohepta-1,2,4,6-tetraene typically involves the nitration of cycloheptatetraene. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group. Common reagents used in this process include nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is usually conducted at low temperatures to prevent over-nitration and decomposition of the product .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand
Analyse Des Réactions Chimiques
1-Nitrocyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or hydrogen atoms on the ring are replaced by other functional groups.
Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Nitrocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of nitro-substituted cycloheptatetraenes and their derivatives.
Biology: The compound’s unique structure makes it a candidate for investigating its interactions with biological molecules and potential bioactivity.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, although this area is still largely unexplored.
Mécanisme D'action
The mechanism of action of 1-Nitrocyclohepta-1,2,4,6-tetraene involves its interaction with molecular targets through its nitro group and conjugated ring system. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated ring system allows for electron delocalization, which can affect the compound’s stability and reactivity in various chemical environments .
Comparaison Avec Des Composés Similaires
1-Nitrocyclohepta-1,2,4,6-tetraene can be compared with other nitro-substituted cycloheptatetraenes and related compounds:
Cyclohepta-1,2,4,6-tetraene: The parent compound without the nitro group, which exhibits different reactivity and stability.
1-Nitrocyclohexa-1,3,5-triene: A six-membered ring analog with a nitro group, showing different chemical properties due to the smaller ring size.
1-Nitrocycloocta-1,3,5,7-tetraene: An eight-membered ring analog, which may have different reactivity and stability due to the larger ring size.
The uniqueness of this compound lies in its seven-membered ring structure combined with the nitro group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
827598-92-5 |
|---|---|
Formule moléculaire |
C7H5NO2 |
Poids moléculaire |
135.12 g/mol |
InChI |
InChI=1S/C7H5NO2/c9-8(10)7-5-3-1-2-4-6-7/h1-5H |
Clé InChI |
UXZZWLGTGHFAMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)

![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)

![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)

methanone](/img/structure/B14218003.png)
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
